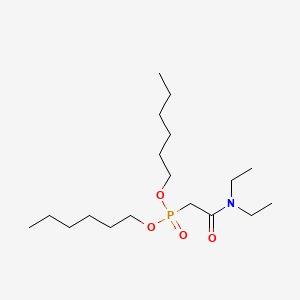

N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-dihexoxyphosphoryl-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO4P/c1-5-9-11-13-15-22-24(21,23-16-14-12-10-6-2)17-18(20)19(7-3)8-4/h5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSULAAVSYZOTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOP(=O)(CC(=O)N(CC)CC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223980 | |

| Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [TCI America MSDS] | |

| Record name | Dihexyl((diethylcarbamoyl)methyl)phosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7369-66-6 | |

| Record name | Dihexyl P-[2-(diethylamino)-2-oxoethyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7369-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N,N-Diethylcarbamylmethylenephosphonic Acid Di-n-hexyl Ester

This guide provides a comprehensive overview of the synthesis and purification of N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester, a compound of significant interest in solvent extraction and coordination chemistry. The methodologies detailed herein are grounded in established chemical principles and have been designed to ensure high purity and yield, critical for demanding research and development applications.

Introduction and Significance

This compound, often abbreviated as DHDECMP, belongs to the class of carbamoylmethylphosphine oxides (CMPOs). These organophosphorus compounds are renowned for their exceptional ability to act as bidentate ligands, forming stable complexes with a variety of metal ions. This property makes DHDECMP a valuable extractant in nuclear fuel reprocessing and radioactive waste treatment, where it is employed for the selective separation of actinides and lanthanides from acidic media. A thorough understanding of its synthesis and purification is paramount for researchers and professionals in nuclear chemistry, hydrometallurgy, and materials science.

Synthetic Strategy: The Michaelis-Arbuzov Reaction

The cornerstone of the synthesis of this compound is the Michaelis-Arbuzov reaction. This powerful and versatile method facilitates the formation of a carbon-phosphorus bond, a key step in the synthesis of a wide array of phosphonates, phosphinates, and phosphine oxides.[1][2] The reaction proceeds via the nucleophilic attack of a trivalent phosphorus ester, in this case, tri-n-hexyl phosphite, on an alkyl halide, 2-chloro-N,N-diethylacetamide.[2]

The causality behind this choice of reaction lies in its efficiency and relative simplicity. The Michaelis-Arbuzov reaction is a well-established, high-yielding transformation that is tolerant of a range of functional groups. The reaction mechanism involves an initial S_N2 attack by the nucleophilic phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. This is followed by the dealkylation of the intermediate by the displaced halide ion to yield the final pentavalent phosphorus product.[1]

Overall Synthetic Workflow

The synthesis and purification process can be logically broken down into a series of distinct stages, from the initial reaction to the final characterization of the pure product.

Caption: A generalized workflow for the synthesis and purification of DHDECMP.

Detailed Experimental Protocol: Synthesis

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

-

Tri-n-hexyl phosphite

-

2-Chloro-N,N-diethylacetamide

-

Anhydrous Toluene (optional, as solvent)

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Nitrogen or Argon gas inlet

Step-by-Step Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet, and a dropping funnel. The entire apparatus should be under a positive pressure of an inert gas (Nitrogen or Argon) to exclude atmospheric moisture.

-

Reagent Charging: Charge the flask with tri-n-hexyl phosphite (1.0 equivalent). If a solvent is used, add anhydrous toluene.

-

Initiation of Reaction: Begin stirring and gently heat the tri-n-hexyl phosphite to a temperature of 140-160°C.

-

Addition of Alkyl Halide: Add 2-chloro-N,N-diethylacetamide (1.0-1.1 equivalents) dropwise from the dropping funnel to the heated tri-n-hexyl phosphite. The addition should be controlled to maintain a steady reaction temperature.

-

Reaction Progression: After the addition is complete, maintain the reaction mixture at 140-160°C with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Reaction Completion and Cooling: Once the reaction is deemed complete (disappearance of the starting phosphite), turn off the heating and allow the mixture to cool to room temperature.

Purification Protocol: High-Vacuum Distillation

The crude product obtained from the synthesis will contain unreacted starting materials and byproducts. Purification is crucial to obtain this compound of a purity suitable for its intended applications. High-vacuum distillation is the preferred method for purifying this high-boiling, thermally stable compound.

Apparatus:

-

Short-path distillation apparatus

-

High-vacuum pump

-

Heating mantle with a stirrer

-

Cold trap

Step-by-Step Procedure:

-

Transfer of Crude Product: Transfer the cooled crude reaction mixture to the distillation flask of the short-path distillation apparatus.

-

Application of Vacuum: Gradually apply a high vacuum to the system. A cold trap cooled with liquid nitrogen or a dry ice/acetone slurry should be placed between the distillation apparatus and the vacuum pump to protect the pump from volatile byproducts.

-

Distillation: Slowly heat the distillation flask while stirring. Collect the fractions that distill over at the appropriate temperature and pressure. The main product, this compound, is a colorless to pale yellow, viscous liquid.

-

Fraction Collection: Collect the purified product in a pre-weighed receiving flask. It is advisable to collect several fractions and analyze their purity separately.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Reactant Ratio (Phosphite:Halide) | 1 : 1.0-1.1 | [3] |

| Reaction Temperature | 140-160 °C | [3] |

| Reaction Time | 2-4 hours | [3] |

| Expected Yield (Crude) | >85% | |

| Purification | ||

| Boiling Point | High (requires vacuum) | [4][5] |

| Purity (Post-distillation) | >95% | |

| Physicochemical Properties | ||

| Molecular Formula | C₁₈H₃₈NO₄P | |

| Molecular Weight | 363.48 g/mol | |

| Appearance | Colorless to pale yellow viscous liquid | [6] |

Mechanistic Visualization

The Michaelis-Arbuzov reaction proceeds through a well-defined mechanism involving a phosphonium intermediate.

Sources

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]

- 2. Arbuzov Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Dihexyl phthalate | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dibutyl [(diethylamino)carbonyl]phosphonate | C13H28NO4P | CID 81944 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Dihexyl N,N-Diethylcarbamylmethylenephosphonate

Introduction

Dihexyl N,N-diethylcarbamylmethylenephosphonate (DHDECMP) is a bifunctional organophosphorus compound of significant interest in the field of solvent extraction, particularly for the separation of lanthanides and actinides from acidic nuclear waste streams.[1][2][3] Its molecular structure, featuring both a phosphonate group and a carbamoyl group, imparts unique chelating properties that enable high selectivity in the extraction of trivalent metal ions.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of DHDECMP, offering valuable insights for researchers, scientists, and drug development professionals engaged in its application and further development.

Chemical Identity and Core Properties

DHDECMP is a viscous, colorless to light yellow or orange liquid under standard conditions.[4] Its fundamental chemical and physical properties are summarized in the table below, forming the basis for its behavior in various chemical systems.

| Property | Value | Source(s) |

| Chemical Name | Dihexyl N,N-Diethylcarbamylmethylenephosphonate | [4] |

| Synonyms | DHDECMP, N,N-Diethylcarbamoylmethylphosphonic Acid Dihexyl Ester | [4] |

| CAS Number | 7369-66-6 | [4] |

| Molecular Formula | C₁₈H₃₈NO₄P | [3] |

| Molecular Weight | 363.48 g/mol | [3] |

| Appearance | Colorless to light orange to yellow clear liquid | [4] |

| Density | 0.99 g/mL | |

| Refractive Index | 1.4550 - 1.4590 | |

| Flash Point | 231 °C |

Molecular Structure:

The structure of DHDECMP is central to its function as a selective extractant. The molecule possesses two hexyl ester groups attached to the phosphorus atom and a diethyl-substituted carbamoyl group attached to a methylene bridge, which in turn is bonded to the phosphorus atom.

Caption: Chemical structure of Dihexyl N,N-Diethylcarbamylmethylenephosphonate.

Spectroscopic Properties

Spectroscopic analysis is fundamental to confirming the identity and purity of DHDECMP. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of DHDECMP is expected to show characteristic signals for the protons in the hexyl and ethyl groups, as well as the methylene bridge. The chemical shifts and multiplicities of these signals provide a detailed map of the proton environments within the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum will display distinct resonances for each unique carbon atom in the structure, including the carbonyl carbon, the methylene bridge carbon, and the various carbons of the alkyl chains.

Infrared (IR) Spectroscopy

The IR spectrum of DHDECMP is characterized by strong absorption bands corresponding to the vibrational modes of its functional groups. Key expected peaks include:

-

P=O stretching: A strong absorption band is anticipated in the region of 1250-1200 cm⁻¹, characteristic of the phosphoryl group.

-

C=O stretching: A strong absorption band corresponding to the carbonyl group of the amide is expected around 1650-1630 cm⁻¹.

-

C-O-P stretching: Absorptions related to the ester linkages will be present.

-

C-H stretching: Multiple bands in the 3000-2850 cm⁻¹ region will be observed due to the numerous C-H bonds in the alkyl chains.

UV-Vis Spectroscopy

DHDECMP is not expected to have significant absorption in the visible region of the electromagnetic spectrum. Its UV absorption is likely to be limited to the shorter wavelength UV region, primarily due to the electronic transitions associated with the carbonyl and phosphonate groups.

Solubility Profile

The solubility of DHDECMP is a critical parameter for its application in solvent extraction systems. As a relatively nonpolar organic molecule, it is expected to be miscible with a wide range of organic solvents.

Qualitative Solubility:

| Solvent Class | Expected Solubility | Rationale |

| Nonpolar (e.g., Hexane, Toluene) | Soluble | "Like dissolves like" principle; the long alkyl chains of DHDECMP favor interaction with nonpolar solvents. |

| Polar Aprotic (e.g., Acetone, THF) | Soluble | The polar phosphonate and carbamoyl groups can interact with polar aprotic solvents. |

| Polar Protic (e.g., Ethanol, Methanol) | Soluble to sparingly soluble | The ability to accept hydrogen bonds may allow for some solubility, but the large nonpolar portion of the molecule may limit miscibility. |

| Aqueous (Water) | Insoluble | The hydrophobic nature of the hexyl chains will dominate, leading to very low water solubility. |

Thermal Stability

Experimental Protocols

The following sections outline the standard methodologies for the determination of the key physicochemical properties of DHDECMP.

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of DHDECMP in a range of common laboratory solvents.

Methodology:

-

Qualitative Assessment:

-

To a series of small, clear glass vials, add 1 mL of each test solvent (e.g., water, hexane, toluene, ethanol, acetone).

-

Add DHDECMP dropwise to each vial, vortexing after each addition.

-

Observe for miscibility or the formation of a separate phase. Record the observations.

-

-

Quantitative Assessment (Shake-Flask Method):

-

Prepare saturated solutions of DHDECMP in each test solvent by adding an excess of DHDECMP to a known volume of the solvent in a sealed flask.

-

Equilibrate the flasks at a constant temperature (e.g., 25 °C) in a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Carefully withdraw a known volume of the supernatant, ensuring no undissolved DHDECMP is included.

-

Determine the concentration of DHDECMP in the aliquot using a suitable analytical technique, such as gas chromatography (GC) with a phosphorus-specific detector or quantitative NMR.

-

Caption: Workflow for determining the solubility of DHDECMP.

Spectroscopic Analysis

Objective: To obtain ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectra for structural confirmation and purity assessment.

Methodology:

-

NMR Spectroscopy:

-

Dissolve a small amount of DHDECMP in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and assign the peaks in both spectra to the corresponding nuclei in the DHDECMP molecule.

-

-

FTIR Spectroscopy:

-

Obtain a background spectrum of the empty ATR crystal or salt plates (e.g., NaCl).

-

Apply a thin film of neat DHDECMP liquid to the ATR crystal or between the salt plates.

-

Acquire the sample spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify and assign the major absorption bands to the functional groups present in DHDECMP.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of DHDECMP in a UV-transparent solvent (e.g., acetonitrile or hexane).

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm) against a solvent blank.

-

Identify the wavelength of maximum absorbance (λmax), if any.

-

Caption: Workflow for the spectroscopic characterization of DHDECMP.

Thermal Analysis

Objective: To evaluate the thermal stability and identify any phase transitions of DHDECMP.

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample of DHDECMP into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition from the resulting TGA curve.

-

-

Differential Scanning Calorimetry (DSC):

-

Place a small, accurately weighed sample of DHDECMP into a DSC pan and seal it.

-

Heat the sample at a controlled rate under a nitrogen atmosphere, and then cool it at a controlled rate.

-

Record the heat flow to or from the sample relative to a reference pan.

-

Identify any endothermic or exothermic events, such as melting, boiling, or glass transitions.

-

Conclusion

The physicochemical properties of Dihexyl N,N-Diethylcarbamylmethylenephosphonate are integral to its function as a highly effective and selective extractant for f-block elements. A thorough understanding of its chemical identity, spectroscopic profile, solubility, and thermal stability is paramount for its successful application in nuclear waste partitioning and other advanced separation technologies. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this important organophosphorus compound.

References

- Schroeder, N. C., McIsaac, L. D., Meikrantz, D. H., Krupa, J. F., & Baker, J. D. (Year). Purification and properties of dihexyl N,N-diethylcarbamylmethylenephosphonate. Journal of Inorganic and Nuclear Chemistry. (Note: Full citation details would be included upon accessing the complete article).

- (Additional relevant citations to be added as more specific liter

Sources

- 1. The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03310H [pubs.rsc.org]

- 2. osti.gov [osti.gov]

- 3. Dihexyl N,N-Diethylcarbamylmethylenephosphonate [myskinrecipes.com]

- 4. youtube.com [youtube.com]

A Guide to the Spectroscopic Characterization of Di(2-ethylhexyl)diethylcarbamoylmethylphosphonate (DHDECMP)

This document provides an in-depth technical guide for the comprehensive spectroscopic characterization of Di(2-ethylhexyl)diethylcarbamoylmethylphosphonate (DHDECMP), a key organophosphorus extractant. Tailored for researchers, scientists, and professionals in drug development and chemical processing, this guide emphasizes the rationale behind experimental choices, ensuring a robust and validated analytical approach.

Introduction: The Analytical Imperative for DHDECMP

Di(2-ethylhexyl)diethylcarbamoylmethylphosphonate, or DHDECMP, is a bifunctional extractant of significant interest in fields such as nuclear fuel reprocessing and strategic metal recovery. Its efficacy hinges on the presence of two key functional groups: a phosphonate group (P=O) and a carbamoyl group (C=O). These groups act in concert to chelate metal ions, facilitating their extraction from aqueous solutions into an organic phase.

The purity and structural integrity of DHDECMP are paramount for its performance and for the reproducibility of any process in which it is used. The presence of synthetic precursors, degradation products, or isomers can drastically alter its extraction efficiency and selectivity. Therefore, a multi-faceted spectroscopic approach is not merely a quality control measure but a fundamental necessity for validating the material's fitness for purpose. This guide outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that together provide an unambiguous structural confirmation and purity assessment of DHDECMP.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation for organic compounds. For a molecule like DHDECMP, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the carbon skeleton, the proton environments, and the crucial phosphorus center.[1] This trifecta of analyses allows for the definitive assignment of every atom in the molecule.

Causality in Experimental Design

-

Why ¹H NMR? It is the most sensitive NMR nucleus and provides detailed information about the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling.[1]

-

Why ¹³C NMR? While less sensitive than ¹H NMR, it directly probes the carbon backbone, revealing the number of unique carbon atoms and their chemical environment (e.g., alkyl, alkoxy, carbonyl).

-

Why ³¹P NMR? As a 100% abundant, spin ½ nucleus, ³¹P NMR is highly specific and sensitive for phosphorus-containing compounds. It provides a distinct signal for the phosphonate group, which is highly sensitive to its chemical environment and any potential coordination with metal ions.[2]

-

Choice of Solvent: A deuterated solvent, typically deuterochloroform (CDCl₃), is essential. The deuterium provides a lock signal for the spectrometer to maintain field-frequency stability, while the absence of protons in the solvent prevents it from overwhelming the analyte signals.[3]

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 15-25 mg of the DHDECMP sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).[3]

-

Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral resolution by distorting the magnetic field homogeneity.[3]

-

-

Instrument Setup:

-

Use a Fourier-transform NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the respective probes for ¹H, ¹³C, and ³¹P nuclei.

-

Shim the magnetic field using the deuterium lock signal to achieve optimal homogeneity and spectral resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire data with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. Use a standard pulse sequence and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm or tetramethylsilane (TMS).

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans (e.g., 128 or more) and a longer relaxation delay may be required due to the lower sensitivity of the ¹³C nucleus.

-

³¹P NMR: Acquire data using a proton-decoupled sequence. Reference the spectrum externally to an 85% H₃PO₄ standard at 0 ppm.

-

Data Visualization: NMR Workflow

Caption: Workflow for NMR Spectroscopic Analysis of DHDECMP.

Expected Data Summary

The following table summarizes the anticipated signals for DHDECMP based on its structure. Actual chemical shifts may vary slightly based on solvent and concentration.

| Analysis | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | P-CH₂-C=O | ~3.1 - 3.3 | Doublet (²JPH) |

| N-CH₂-CH₃ | ~3.3 - 3.5 | Quartet | |

| O-CH₂-CH | ~3.9 - 4.1 | Multiplet | |

| N-CH₂-CH₃ | ~1.1 - 1.3 | Triplet | |

| Aliphatic CH, CH₂, CH₃ | ~0.8 - 1.7 | Complex Multiplets | |

| ¹³C NMR | C=O (Amide) | ~165 - 170 | Singlet |

| O-CH₂ | ~65 - 70 | Singlet | |

| N-CH₂ | ~40 - 45 | Singlet | |

| P-CH₂ | ~35 - 40 | Doublet (¹JPC) | |

| Aliphatic CH, CH₂, CH₃ | ~10 - 40 | Multiple Singlets | |

| ³¹P NMR | R₃P=O | ~20 - 25 | Singlet (Proton Decoupled) |

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[4] For DHDECMP, FT-IR is used to confirm the presence of the critical phosphonate (P=O) and amide (C=O) moieties, providing a distinct vibrational fingerprint of the compound.[5]

Causality in Experimental Design

The choice of FT-IR is justified by its ability to provide direct, qualitative evidence of the key chemical bonds. The vibrational frequencies of the P=O and C=O bonds are highly characteristic and appear in distinct regions of the spectrum, making their identification straightforward. This technique serves as an excellent orthogonal method to NMR, confirming that the correct functional groups have been assembled into the final molecular structure.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation (Neat Liquid):

-

Place one drop of neat DHDECMP liquid onto the surface of a clean salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Instrument Setup:

-

Use a FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.[6]

-

-

Data Acquisition:

-

Place the prepared salt plates in the sample holder.

-

Acquire the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[6]

-

Process the resulting spectrum by ratioing against the background and applying baseline correction if necessary.[6]

-

Data Visualization: FT-IR Workflow

Caption: Workflow for FT-IR Spectroscopic Analysis of DHDECMP.

Expected Data Summary

The table below lists the primary absorption bands expected in the FT-IR spectrum of DHDECMP.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (aliphatic) | -CH₃, -CH₂, -CH | 2850 - 2970 | Strong |

| C=O Stretch (amide) | -C(O)N(Et)₂ | 1630 - 1650 | Strong |

| P=O Stretch (phosphonate) | -P(O)(OR)₂ | 1250 - 1270 | Strong |

| C-O-P Stretch | P-O-C | 1000 - 1050 | Strong |

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide a mass so accurate that it allows for the determination of the elemental formula.

Causality in Experimental Design

-

Why ESI-MS? Electrospray ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like DHDECMP. It typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, allowing for clear determination of the molecular weight.[7]

-

Why HRMS? While nominal mass MS confirms the integer molecular weight, HRMS provides the exact mass to several decimal places. This high precision allows for the calculation of a unique elemental composition (e.g., C₂₄H₅₀NO₃P), which definitively distinguishes the target compound from other potential impurities with the same nominal mass.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of DHDECMP (approx. 10-50 µg/mL) in a high-purity solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use an ESI-MS or ESI-TOF (Time-of-Flight) mass spectrometer.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

-

Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the molecular ion.

-

Data Visualization: Mass Spectrometry Workflow

Caption: Workflow for ESI-Mass Spectrometry Analysis of DHDECMP.

Expected Data Summary

The molecular formula for DHDECMP is C₂₄H₅₀NO₃P. The expected mass-to-charge ratios for common adducts are listed below.

| Ion | Formula | Calculated Monoisotopic Mass (m/z) |

| [M+H]⁺ | [C₂₄H₅₁NO₃P]⁺ | 432.3550 |

| [M+Na]⁺ | [C₂₄H₅₀NNaO₃P]⁺ | 454.3370 |

| [M+K]⁺ | [C₂₄H₅₀KNO₃P]⁺ | 470.3109 |

Conclusion: A Triad of Validation

The comprehensive characterization of DHDECMP is achieved not by a single technique, but by the synergistic application of NMR, FT-IR, and Mass Spectrometry. NMR provides the definitive structural map, IR confirms the essential functional groups, and MS verifies the molecular weight and elemental formula. Together, these methods form a self-validating system that ensures the identity, purity, and integrity of the material. This rigorous analytical approach is indispensable for any research or industrial application, providing the foundational confidence required for reproducible and reliable results.

References

- Parks, J. W., et al. (2021).Evaluation of a non-dispersive infrared spectrometer for quantifying organic and elemental carbon in diesel particulate matter.

- Chen, Z., et al. (2022).Spectroscopic characterization of soil dissolved organic matter during dielectric barrier discharge (DBD)

- Shaheen, A., et al. (2022).Revisiting the Physicochemical Properties and Applications of Deep Eutectic Solvents.

- Fall, F. S. A. K., et al. (2021).Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. European Open Science.

- Kaur, P., & Kaltashov, I. A. (2014).

- University of Leeds.NMR Sample Preparation. University of Leeds, School of Chemistry.

- Fall, F. S. A. K., et al. (2021).Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. SciSpace.

- University of Colorado Boulder.NMR Spectrum Acquisition. Department of Chemistry.

- Soutif, M., et al.Industrially Purified Nd Materials Identified by Distinct Mass-Dependent Isotopic Composition. Frontiers.

- Pauli, G. F., et al.Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.

- Li, Z., et al. (2021).

- Constantin, M., et al.Assessment of Easily Accessible Spectroscopic Techniques Coupled with Multivariate Analysis for the Qualitative Characterization and Differentiation of Earth Pigments of Various Provenance. MDPI.

- Khamaru, M. (2015).

- Pao, Y-H., et al.Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical)

- Cui, D., et al.Characterization of Dissolved Organic Matter in Solar Ponds by Elemental Analysis, Infrared Spectroscopy, Nuclear Magnetic Resonance and Pyrolysis–GC–MS. MDPI.

- Li, J., et al.

- Lichte, F. E., et al. (1987).Determination of the rare-earth elements in geological materials by inductively coupled plasma mass spectrometry. U.S. Geological Survey.

- da Silva, J. C. J., et al. (2022).Green Approaches for Preparation of Natural Deep Eutectic Solvents for Determination of As, Cd, and Pb in Plant Samples by ICP-MS.

- Fall, F. S. A. K., et al. (2021).Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments.

- Dube, S., & Dube, A. (2021).FT-IR spectroscopy analysis of HF-treated mineral soils, a direct approach for deciphering organo-mineral interactions.

- Sigma-Aldrich.NMR Deuterated Solvent Properties Reference Chart. MilliporeSigma.

- Al-Hamdani, A. A. S., et al. (2024).Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

- Ullah, N., et al.Analytical Techniques for Detecting Rare Earth Elements in Geological Ores. MDPI.

- Curtin University.Instrumentation - Western Australian Organic & Isotope Chemistry.

- Shenderovich, I. G., et al. (2020).H/D Isotope Effects on 1H-NMR Chemical Shifts in Cyclic Heterodimers and Heterotrimers of Phosphinic and Phosphoric Acids. PubMed Central.

- Alkhikany, A-A-B., et al. (2020).Synthesis, Characterization and Structural Studies of Di benzyl dithiocarbamate and Use Them in CPE.

- Abo-Dief, H. M., et al. (2020).Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.

- Kawai, K., et al. (2012).Spectroscopic characterization of 2-isopropylmalic acid-aluminum(III) complex. PubMed.

- Fitchett, A. W., et al. (1974).Direct determination of heavy elements in biological media by spark source mass spectrometry. PubMed. 0bTT12ie2-KA=)

Sources

- 1. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. mdpi.com [mdpi.com]

- 5. Hydrophobic magnetic deep eutectic solvent: Synthesis, properties, and application in DNA separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FT-IR spectroscopy analysis of HF-treated mineral soils, a direct approach for deciphering organo-mineral interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic characterization of 2-isopropylmalic acid-aluminum(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Bifunctional Organophosphorus Extractants: A Technical Guide to Synthesis, Mechanisms, and Applications

Foreword: The Power of Duality in Selective Separations

In the realm of chemical separations, achieving high selectivity and efficiency is a perpetual quest. While monofunctional extractants have long been the workhorses of solvent extraction, the advent of bifunctional organophosphorus extractants has marked a significant leap forward. These remarkable molecules, possessing two distinct functional groups, offer a synergistic approach to metal ion complexation, enabling separations that are often challenging or impossible with their monofunctional counterparts. This technical guide provides a comprehensive exploration of bifunctional organophosphorus extractants, from their rational design and synthesis to their intricate extraction mechanisms and diverse applications. It is intended for researchers, scientists, and professionals in fields such as hydrometallurgy, nuclear waste reprocessing, and critical materials recovery, offering both fundamental knowledge and practical insights to drive innovation in separation science.

The Architectural Advantage: Designing Bifunctional Organophosphorus Extractants

The core principle behind bifunctional organophosphorus extractants lies in the cooperative action of two distinct coordinating groups within a single molecule. This "bifunctionality" can manifest in several ways, but a common and highly effective design involves the combination of a strongly acidic group, such as a phosphonic or phosphoric acid, with a neutral, solvating group, like a phosphine oxide or a carbamoylmethylphosphine oxide (CMPO) moiety.[1][2] The spatial arrangement and the nature of the linker connecting these two functional centers are critical design parameters that profoundly influence the extractant's selectivity and efficiency.[3]

Key Classes of Bifunctional Organophosphorus Extractants

Several classes of bifunctional organophosphorus extractants have been developed, each with unique properties and applications:

-

Carbamoylmethylenephosphorus (CMP) and Carbamoylmethylenephosphine Oxide (CMPO) Compounds: These are among the most extensively studied bifunctional extractants.[1][4] Their defining feature is the ability to extract trivalent actinides and lanthanides from highly acidic solutions, a feat not achievable with monofunctional organophosphorus reagents.[1]

-

Phosphoric Acid-Phosphine Oxide Extractants: These molecules combine a phosphoric acid group for cation exchange with a phosphine oxide group for solvation, creating a powerful synergistic extraction system.[2]

-

Diphosphonic Acids: These compounds feature two phosphonic acid groups, which can chelate metal ions with high stability. The length and nature of the spacer between the two phosphonic groups are crucial for optimizing selectivity.[3]

Synthesis Strategies: Building the Bifunctional Architecture

The synthesis of bifunctional organophosphorus extractants often involves multi-step procedures tailored to the specific functional groups and molecular framework desired. Common synthetic routes include:

-

Arbuzov Reaction: A cornerstone of organophosphorus chemistry, the Arbuzov reaction is frequently employed to form phosphorus-carbon bonds.

-

Michaelis-Becker Reaction: This reaction provides another versatile method for creating P-C bonds.

-

Cyclic Enediol Phosphate Method: This technique has been successfully used to synthesize extractants carrying both phosphine oxide and phosphoric acid functionalities.[2]

The purification of the final product is a critical step to remove any unreacted starting materials or byproducts that could interfere with the extraction process.

Unraveling the Extraction Mechanism: A Tale of Two Functions

The enhanced extraction capabilities of bifunctional organophosphorus extractants stem from their unique ability to engage in multiple modes of interaction with metal ions. The extraction mechanism is often a complex interplay of cation exchange and solvation.[5]

-

Cation Exchange: The acidic functional group (e.g., phosphoric or phosphonic acid) deprotonates and forms an ionic bond with the positively charged metal ion.[5][6]

-

Solvation: The neutral functional group (e.g., phosphine oxide or CMPO) coordinates to the metal ion through its lone pair of electrons, displacing water molecules from the metal's coordination sphere.[5]

This dual interaction leads to the formation of a stable, neutral metal-extractant complex that is highly soluble in the organic phase. The specific stoichiometry of the extracted complex can vary depending on the metal ion, the extractant structure, and the composition of the aqueous phase.

Caption: Generalized mechanism of metal extraction by a bifunctional organophosphorus extractant.

Performance in Practice: Applications and Quantitative Data

Bifunctional organophosphorus extractants have found significant applications in various fields, primarily due to their superior selectivity and efficiency in challenging separation processes.

Nuclear Waste Reprocessing

A major application of these extractants is in the removal of actinides, such as americium and plutonium, from acidic nuclear waste streams. Compounds like dibutyl-N,N-diethylcarbamylmethylenephosphonate (DBDECMP) and its dihexyl analogue (DHDECMP) have been successfully employed for this purpose. Their ability to extract these elements from highly acidic media is a key advantage over traditional extractants.[1]

Hydrometallurgy and Critical Metals Recovery

In hydrometallurgy, bifunctional organophosphorus extractants are valuable for the separation of closely related metals, such as cobalt and nickel, or for the recovery of rare earth elements.[7][8][9] The "tailor-making" of the extractant's structure allows for fine-tuning of selectivity for specific metal ions.[9]

Quantitative Performance Data

The performance of bifunctional organophosphorus extractants is typically evaluated based on parameters such as distribution coefficients (D), separation factors (α), and extraction efficiency (E). The following table summarizes representative data for the extraction of Zn(II) and Cu(II) by novel bifunctional extractants.[3]

| Extractant | Target Metal | Distribution Coefficient (D) | Separation Factor (α Zn/Cu) |

| DDDPA | Zn(II) | >100 | ~1000 |

| ODPA | Zn(II) | >100 | ~300 |

| BDPA | Zn(II) | ~10 | ~100 |

| 2EHPA (Monofunctional) | Zn(II) | ~1 | ~10 |

Data adapted from Araki et al. (1999).[3] DDDPA, ODPA, and BDPA are bifunctional extractants with varying spacer lengths, while 2EHPA is a monofunctional analog.

Experimental Protocols: A Guide to Evaluation

The systematic evaluation of a new bifunctional organophosphorus extractant is crucial to understanding its potential. The following outlines a general experimental workflow for determining its extraction performance.

Synthesis and Characterization of the Extractant

-

Synthesis: Follow a well-defined synthetic procedure, such as the one described by Araki et al. for diphosphonic acids.[3]

-

Purification: Purify the synthesized extractant using techniques like column chromatography or recrystallization to remove impurities.

-

Characterization: Confirm the structure and purity of the extractant using analytical techniques such as NMR (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis.[2][3]

Caption: A simplified workflow for the synthesis and characterization of a bifunctional organophosphorus extractant.

Liquid-Liquid Extraction Experiments

-

Preparation of Aqueous Phase: Prepare an aqueous solution containing the metal ion(s) of interest at a known concentration and pH.

-

Preparation of Organic Phase: Dissolve the synthesized bifunctional extractant in a suitable organic diluent (e.g., chloroform, kerosene) at a specific concentration.[3]

-

Extraction: Mix equal volumes of the aqueous and organic phases in a sealed container and agitate for a sufficient time to reach equilibrium.

-

Phase Separation: Separate the two phases by centrifugation or using a separatory funnel.

-

Analysis: Determine the concentration of the metal ion(s) in the aqueous phase before and after extraction using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectroscopy (ICP-AES).

-

Calculation of Performance Metrics:

-

Distribution Coefficient (D): D = [M]org / [M]aq, where [M]org and [M]aq are the concentrations of the metal in the organic and aqueous phases, respectively.

-

Extraction Efficiency (%E): %E = (D / (D + V_aq/V_org)) * 100, where V_aq and V_org are the volumes of the aqueous and organic phases.

-

Separation Factor (α): α(M1/M2) = D(M1) / D(M2), for the separation of two metal ions M1 and M2.

-

Future Outlook: The Next Generation of Selective Separations

The field of bifunctional organophosphorus extractants continues to evolve, with ongoing research focused on:

-

Computational Design: Utilizing computational modeling to predict the extraction performance of novel extractant structures and guide their rational design.[3]

-

"Green" Extractants: Developing more environmentally friendly and biodegradable extractants to minimize the environmental impact of solvent extraction processes.

-

Synergistic Systems: Exploring the synergistic effects of combining bifunctional extractants with other reagents to further enhance separation selectivity.[4]

-

Solid-Phase Extraction: Immobilizing bifunctional extractants onto solid supports to create highly selective and reusable sorbents for solid-phase extraction applications.[4]

The continued development of these advanced materials holds immense promise for addressing critical separation challenges in a wide range of industries, from sustainable resource management to advanced materials manufacturing.

References

-

Araki, K., Uezu, K., Goto, M., & Furusaki, S. (1999). Bi-Functional Organophosphorus Extractants and Computational Modeling for Copper(II) and Zinc(II) Extraction. Analytical Sciences, 15(7), 651-655. [Link]

-

Schulz, W. W., & Horwitz, E. P. (1988). Bifunctional Organophosphorus Liquid-Liquid Extraction Reagents: Development and Applications. Separation Science and Technology, 19(11-12), 831-846. [Link]

-

Cary, S. K., Groenewold, G. S., & Riddle, C. L. (2025). The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides. Dalton Transactions. [Link]

-

Schulz, W. W., & McIsaac, L. D. (1975). Removal of actinides from nuclear fuel reprocessing waste solutions with bidentate organophosphorus extractants. (Conference Paper). International Atomic Energy Agency. [Link]

-

Schulz, W. W. (1977). Bidentate organophosphorus extractants: purification, properties and applications to removal of actinides from acidic waste solutions. (Conference Paper). International Atomic Energy Agency. [Link]

-

Aiat, A., & Belhamel, M. (2024). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Molecules, 29(1), 123. [Link]

-

Arad-Yellin, R., Zangen, M., Gottlieb, H., & Warshawsky, A. (1988). Bifunctional phosphoric acid-phosphine oxide extractants: Synthesis and complexes with uranium-(IV) and -(VI) and iron(III). Inorganica Chimica Acta, 144(1), 57-65. [Link]

-

Hughes, M. A., & Flett, D. S. (1981). Interfacial activity of acidic organophosphorus extractants and interfacial mechanism of metal extraction. Hydrometallurgy, 7(1-2), 49-60. [Link]

-

Abdullah, M. P., & Man, Y. B. C. (2021). Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review. Molecules, 26(18), 5529. [Link]

-

Matsuyama, H., Miyake, Y., & Teramoto, M. (1991). Kinetics and mechanism of metal extraction with acidic organophosphorus extractants (II): Extraction mechanism of Fe(III) with Di(2-ethylhexyl) phosphoric acid. Hydrometallurgy, 26(3), 325-337. [Link]

-

Chahal, S. P. (1988). Organophosphorus acids for hydrometallurgical extraction. (Doctoral dissertation, The City University). [Link]

-

Flett, D. S. (2005). Solvent extraction in hydrometallurgy: the role of organophosphorus extractants. Journal of Organometallic Chemistry, 690(10), 2426-2438. [Link]

-

Onghena, B., & Binnemans, K. (2020). Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqueous nitrate solutions. Hydrometallurgy, 197, 105461. [Link]

-

Gazizov, A. S., Gimaletdinova, A. S., & Gazizova, L. R. (2023). Synthesis and Properties of Sulfur-Containing Organophosphorus Extractants Based on Red Phosphorus, Alkyl Bromides, and Elemental Sulfur. Molecules, 28(9), 3704. [Link]

-

Flett, D. S. (2004). Solvent extraction in hydrometallurgy: The role of organophosphorus extractants. Journal of Organometallic Chemistry, 690(10), 2426-2438. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03310H [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. "Organophosphorus acids for hydrometallurgical extraction" by S.P Chahal [digitalscholarship.tnstate.edu]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

The Solvation Chemistry of DHDECMP in Different Diluents: From Molecular Interactions to Process-Critical Phenomena

An In-depth Technical Guide:

Introduction

Dihexyl-N,N-diethylcarbamoylmethylphosphonate (DHDECMP) is a bifunctional organophosphorus extractant of significant interest, particularly in the field of nuclear fuel reprocessing. Its unique molecular architecture, featuring both a carbamoyl (C=O) and a phosphonyl (P=O) group, allows it to act as an effective chelating agent for f-block elements. This property is harnessed in advanced solvent extraction processes designed to separate trivalent actinides (like Americium and Curium) from the chemically similar lanthanide fission products found in used nuclear fuel.[1][2] The efficiency and selectivity of these separations, however, are not solely dependent on the DHDECMP molecule itself. The choice of the organic diluent, the solvent in which DHDECMP is dissolved, plays a profound and often decisive role in the overall chemistry of the system.

This guide provides a detailed exploration of the solvation chemistry of DHDECMP. We will move beyond viewing the diluent as a mere inert carrier and instead examine it as an active component that dictates the behavior of the extractant and its metal complexes. We will delve into the fundamental coordination chemistry, the influence of diluent properties on extraction efficiency, and the critical, process-limiting phenomenon of third-phase formation. This document is intended for researchers and chemical engineers in hydrometallurgy and nuclear chemistry, offering not just a review of the topic but also practical, field-proven insights into the experimental methodologies used to probe these complex systems.

The Heart of the Matter: Coordination and Complexation

The extraction capability of DHDECMP is rooted in its ability to form stable complexes with metal ions, primarily through bidentate coordination involving the oxygen atoms of the carbamoyl and phosphonyl groups. When an aqueous acidic solution containing metal ions (e.g., Am³⁺, Eu³⁺) is contacted with an organic phase of DHDECMP in a suitable diluent, the extractant selectively transfers the metal ions into the organic phase.

The general extraction equilibrium for a trivalent metal ion (M³⁺) from a nitrate medium can be represented as:

M³⁺(aq) + 3NO₃⁻(aq) + nDHDECMP(org) ⇌ M(NO₃)₃(DHDECMP)ₙ(org)

The stoichiometry of the extracted species, denoted by 'n', is a crucial parameter that is highly dependent on the experimental conditions, including the specific diluent used. While actinides and lanthanides exhibit similar coordination chemistry, subtle differences in their orbital interactions can be exploited for separation. Actinides may exhibit a slightly higher degree of covalency in their bonding with soft-donor ligands compared to the more ionic interactions favored by lanthanides.[3][4]

Diagram: DHDECMP-Metal Ion Coordination

Caption: Bidentate coordination of a metal ion by DHDECMP.

The Diluent's Influence: A Spectrum of Effects

The choice of diluent is a critical variable that governs the physical and chemical properties of the organic phase. Diluents are broadly classified based on their chemical nature (e.g., aliphatic, aromatic) and physical properties like polarity and dielectric constant, all of which modulate the solvation environment.

-

Aliphatic Diluents: Hydrocarbons like n-dodecane and kerosene are the workhorses of industrial solvent extraction due to their low cost, high flash points, and chemical stability.[2] However, their non-polar nature creates a significant mismatch with the highly polar metal-DHDECMP complexes. This disparity is a primary driver for the aggregation of complexes, which can ultimately lead to phase instability.

-

Aromatic Diluents: Solvents like toluene can engage in different intermolecular interactions with the extractant molecules. While not always suitable for industrial processes due to volatility or toxicity, they can enhance the solubility of extracted complexes and alter extraction kinetics.[5]

-

Polar/Functionalized Diluents: The inclusion of polar modifiers, such as Tributylphosphate (TBP), is a common strategy to improve the performance of aliphatic diluent systems. TBP can enhance the solubility of DHDECMP and its metal complexes, thereby preventing or mitigating the formation of a third phase.[2] It achieves this by disrupting the strong self-association of the polar complexes.

The impact of the diluent is quantifiable through its effect on the distribution coefficient (Kd), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium. A study comparing Isopar (a kerosene-type diluent) with Trichloroethylene (TCE) for americium extraction by DHDECMP found that Kd values were generally two to three times higher with the Isopar diluent.[2] This underscores that the diluent is not passive but an active modulator of extraction efficiency.

| Diluent Type | Key Property | Impact on DHDECMP Solvation | Reference |

| Aliphatic (n-Dodecane) | Non-polar, low dielectric constant | Poor solvation of polar complexes, promotes aggregation. | [2][6] |

| Aromatic (Toluene) | π-electron system | Can interact with extractant, may improve complex solubility. | [5] |

| Chlorinated (TCE) | Higher polarity than aliphatics | Different phase separation behavior, can form persistent dispersions. | [2] |

| Modifier (TBP) | Polar, coordinating ability | Increases solubility of complexes, mitigates third phase formation. | [2] |

The Onset of Instability: Aggregation and Third Phase Formation

Perhaps the most significant challenge in using DHDECMP in non-polar aliphatic diluents is the phenomenon known as third phase formation . This occurs when the organic phase, upon sufficient loading with extracted metal, splits into two distinct organic layers: a light phase, primarily composed of the diluent, and a dense, viscous, extractant-rich "third phase" that contains the majority of the extracted metal.[7][8][9] This event is highly undesirable in a continuous process, as it disrupts hydrodynamics, complicates phase separation, and can lead to operational shutdown.

The formation of a third phase is not a sudden event but the culmination of molecular-level aggregation.

-

Reverse Micelle Formation: In the non-polar diluent, the polar "heads" of the M(NO₃)₃(DHDECMP)ₙ complexes are shielded from the hostile solvent environment by the non-polar "tails" of the extractant and diluent molecules, forming reverse micelles.[7]

-

Micellar Growth and Interaction: As more metal is extracted into the organic phase, these reverse micelles grow in size and number.

-

Phase Splitting: When the concentration of these polar aggregates surpasses a "Limiting Organic Concentration" (LOC), the attractive forces between them become strong enough to cause a macroscopic phase separation from the bulk non-polar diluent.[7][8][10]

The diluent's nature is paramount. Linear aliphatic diluents are more prone to third phase formation than aromatic or more polar solvents because they are poorer solvents for the polar complexes, thus promoting the aggregation that precedes phase splitting.[10]

Diagram: Mechanism of Third Phase Formation

Caption: The progression from solvated complexes to third phase formation.

Experimental Protocols for Probing Solvation Chemistry

A multi-faceted experimental approach is required to fully characterize the solvation chemistry of DHDECMP. As a senior scientist, my imperative is not just to gather data, but to choose the right techniques to answer specific questions about the system's behavior, ensuring each protocol is self-validating.

Slope Analysis: Determining Complex Stoichiometry

Causality: Before investigating complex phenomena like aggregation, we must first understand the fundamental stoichiometry of the extracted species. Slope analysis is a classical, robust method for this purpose.[11] By systematically varying the concentration of the free extractant and observing the effect on the metal distribution ratio (D), we can deduce the number of extractant molecules associated with the metal ion in the organic phase.

Protocol:

-

Preparation: Prepare a series of organic phases containing varying concentrations of DHDECMP (e.g., 0.1 M to 1.0 M) in the chosen diluent. Prepare an aqueous phase of known metal concentration (e.g., 10⁻⁴ M Am-241 in 3 M HNO₃) for easy radiometric analysis.

-

Solvent Extraction: Contact equal volumes of the organic and aqueous phases in a series of vials. Agitate vigorously for a sufficient time (e.g., 30 minutes) to reach equilibrium. Centrifuge to ensure complete phase separation.

-

Analysis: Carefully sample a known volume from both the aqueous and organic phases. Determine the metal concentration in each phase (e.g., by gamma spectroscopy for Am-241).

-

Calculation: Calculate the distribution ratio, D = [M]org / [M]aq, for each DHDECMP concentration.

-

Data Interpretation: Plot log(D) versus log([DHDECMP]free). The slope of the resulting straight line corresponds to 'n', the stoichiometric coefficient of DHDECMP in the extracted complex. A correction for the amount of DHDECMP consumed in the complex may be necessary for accurate determination of the free extractant concentration.

Small-Angle Neutron Scattering (SANS): Visualizing Aggregates

Causality: To directly probe the nanoscale structures—reverse micelles and their aggregates—that lead to third phase formation, we need a technique sensitive to these length scales. SANS is unparalleled for this purpose in optically opaque and complex fluids.[12][13][14] It provides quantitative information on the size, shape, and interactions of aggregates.[15] The key to a successful SANS experiment is creating scattering contrast between the components of interest.

Protocol Workflow:

-

Contrast Variation Strategy: The power of SANS is realized through isotopic substitution. To visualize the entire aggregate (DHDECMP + metal complex), use a fully deuterated diluent (e.g., n-dodecane-d26). This creates a high scattering contrast between the hydrogenous aggregate and the deuterated solvent "sea".[12]

-

Sample Preparation: Prepare a series of samples with a fixed DHDECMP concentration in the deuterated diluent, but with increasing concentrations of the extracted metal, spanning the range from zero loading up to and beyond the LOC.

-

SANS Measurement: Perform SANS measurements on each sample at a dedicated neutron source. Data is collected as a function of the scattering vector, Q, which is inversely related to the length scale being probed.

-

Data Modeling: Analyze the resulting scattering curves (Intensity vs. Q) using appropriate mathematical models (e.g., sphere, core-shell models) to extract structural parameters like the radius of gyration (Rg), which indicates the aggregate size.

-

Interpretation: Plot the determined aggregate size (Rg) as a function of metal loading. A sharp increase in Rg is a direct observation of the aggregation preceding third phase formation.[8]

Diagram: SANS Experimental Workflow

Caption: Conceptual workflow for a SANS experiment.

Physical Property Measurements: Tracking Bulk Changes

Causality: The formation and growth of large aggregates significantly alter the bulk physical properties of the organic phase. Measuring viscosity and density provides a simple, yet powerful, macroscopic indicator of the microscopic changes occurring in the solution.[16][17][18] A sudden, sharp increase in the solution's viscosity is often a tell-tale sign of the onset of third phase formation.

Protocol:

-

Sample Preparation: Prepare a series of metal-loaded organic phases, identical to those used for SANS or other analyses.

-

Instrumentation: Use a temperature-controlled automated viscometer and densitometer for accurate and reproducible measurements.[16][19]

-

Measurement: For each sample, measure the dynamic viscosity (η) and density (ρ) at a constant, controlled temperature (e.g., 298.15 K).

-

Data Analysis: Plot the measured viscosity and density as a function of the metal concentration in the organic phase.

-

Interpretation: Observe the trends. A non-linear, exponential-like increase in viscosity is indicative of strong inter-aggregate interactions and is a precursor to phase instability.

Concluding Remarks and Future Outlook

The solvation chemistry of DHDECMP is a complex interplay between the extractant, the metal ion, and, critically, the diluent. The diluent is not a passive spectator but an active participant that shapes the coordination environment, modulates extraction efficiency, and ultimately governs the stability of the entire organic phase. Aliphatic diluents, while industrially prevalent, promote the aggregation of polar metal-DHDECMP complexes, a process that culminates in the operationally prohibitive formation of a third phase.

Understanding these phenomena requires a suite of complementary analytical techniques. Classical slope analysis defines the baseline stoichiometry, advanced techniques like SANS provide a direct view of the nanoscale aggregates, and bulk property measurements like viscometry act as macroscopic sentinels for impending phase instability.

Future research in this field will likely focus on two key areas:

-

Rational Diluent Design: Moving beyond conventional hydrocarbons to design "functional diluents" or novel modifiers that can effectively solvate the extracted complexes without compromising other essential properties like high flash points and low aqueous solubility.

-

Predictive Modeling: Integrating experimental data with molecular dynamics simulations to build robust predictive models.[6] Such models could forecast the onset of third phase formation under various process conditions, enabling the design of more resilient and efficient separation flowsheets.

By continuing to probe the fundamental science of solvation, the research community can overcome the challenges associated with extractants like DHDECMP, unlocking their full potential for advanced chemical separations.

References

- Title: Thermodynamics of Solvent Extraction of Rare and Scattered Metal-Indium with Diethylhexylmonothiophosphoric Acid Source: Chemical Research in Chinese Universities URL

- Source: Dalton Transactions (RSC Publishing)

- Title: Structure evolution of nanodiamond aggregates: a SANS and USANS study Source: PMC - NIH URL

- Title: Coordination chemistry of lanthanides and actinides with dithiophosphates and its radiolysis products Source: Mines Repository URL

- Title: Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance Source: MDPI URL

- Title: Diluent effect on the solvent extraction rate of copper Source: ResearchGate URL

- Title: Small angle neutron scattering measurements of synthetic polymer dispersions in matrix-assisted laser desorption/ionization matrixes Source: PubMed URL

- Title: Thermodynamics of Solvent Extraction of Rare and Scattered Metal-Indium with Diethylhexylmonothiophosphoric Acid 1 Source: ResearchGate URL

- Source: OSTI.

- Source: Dalton Transactions (RSC Publishing)

- Title: The fate of the organic phase beyond third phase formation Source: RSC Publishing URL

- Title: Diluent effects in solvent extraction.

- Title: Speciation of Technetium Dibutylphosphate in the Third Phase Formed in the TBP/HNO3 Solvent Extraction System Source: NIH URL

- Title: The Density, Dynamic Viscosity and Kinematic Viscosity of Protic Polar Solvents (Pure and Mixed Systems)

- Title: The Coordination Chemistry of Lanthanide and Actinide Metal ions with Hydroxypyridinone-based Decorporation Agents: Orbital and Density based Analyses.

- Title: Spectroscopic studies on iron complexes of different anthracyclines in aprotic solvent systems Source: PubMed URL

- Title: Syntheses and crystal structures of solvate complexes of alkaline earth and lanthanoid metal iodides with N,N-dimethylformamide Source: ResearchGate URL

- Title: Determination of Viscosity and Density of Di-(2-ethylhexyl)

- Source: Dalton Transactions (RSC Publishing)

- Title: Spectroscopic Study into Lanthanide Speciation in Deep Eutectic Solvents Source: PMC URL

- Title: Density and designations of the diluents under study.

- Title: Crystal Structures of Metal Complexes Source: DOAB URL

- Title: Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III)

- Title: Understanding the third phase formation using molecular dynamics simulations Source: BARC URL

- Source: N.p.

- Title: Small angle neutron scattering (SANS and V-SANS)

- Title: Estimation of density and viscosity of deep eutectic solvents: Experimental and machine learning approach Source: ResearchGate URL

- Source: Soft Matter (RSC Publishing)

- Title: Crystal Structures of Metal Complexes Source: MDPI Books URL

- Source: N.p.

- Title: Advances in Small Angle Neutron Scattering on Polysaccharide Materials Source: MDPI URL

- Title: How may extraction constants of metals be determined using slope analysis in solvent extraction of metals?

- Title: Crystal structures of Streptococcus mutans 2'-deoxycytidylate deaminase and its complex with substrate analog and allosteric regulator dCTP x Mg2+ Source: PubMed URL

- Title: Understanding the Coordination Chemistry of Lanthanides Through Nuclear Magnetic Resonance at the Undergraduate Level Source: Journal of Chemical Education URL

- Title: (PDF)

- Title: Density and viscosity of multicomponent diluent/bitumen mixtures with application to in-situ bitumen recovery and diluted bitumen transportation Source: ResearchGate URL

- Title: (PDF)

Sources

- 1. DSpace [repository.mines.edu]

- 2. osti.gov [osti.gov]

- 3. The coordination chemistry of lanthanide and actinide metal ions with hydroxypyridinone-based decorporation agents: orbital and density based analyses - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. barc.gov.in [barc.gov.in]

- 7. mdpi.com [mdpi.com]

- 8. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Speciation of Technetium Dibutylphosphate in the Third Phase Formed in the TBP/HNO3 Solvent Extraction System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure evolution of nanodiamond aggregates: a SANS and USANS study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Accelerated small angle neutron scattering algorithms for polymeric materials - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Small angle neutron scattering (SANS and V-SANS) study of asphaltene aggregates in crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.northampton.ac.uk [pure.northampton.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to the Complexation of Lanthanides with DHDECMP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the complexation of lanthanide elements with the extractant dihexyl-N,N-diethylcarbamoylmethylphosphonate (DHDECMP). It is designed for researchers and scientists seeking to understand the molecular-level interactions that govern these important separation processes.

Part 1: Introduction

The Significance of Lanthanide Separation

The lanthanides, a series of 15 f-block elements, are critical components in a wide array of modern technologies, including high-strength magnets, catalysts, and luminescent materials. However, their remarkably similar chemical and physical properties, a consequence of the "lanthanide contraction," pose a significant challenge for their separation and purification from one another. Efficient separation methods are crucial for both the economic viability of rare-earth industries and the management of nuclear waste, where lanthanides are major fission products that interfere with actinide partitioning.

DHDECMP as a Key Extractant

Dihexyl-N,N-diethylcarbamoylmethylphosphonate (DHDECMP) is a neutral, bifunctional organophosphorus extractant that has demonstrated high selectivity for actinide and lanthanide elements, particularly from nitric acid solutions.[1] Its molecular structure features two key functional groups for metal coordination: a phosphoryl (P=O) group and a carbonyl (C=O) group. This bifunctional nature allows for the formation of stable chelate complexes with metal ions, which is a key factor in its extraction efficiency. Understanding the intricate details of how DHDECMP coordinates with lanthanide ions is paramount for optimizing existing separation processes and designing new, more efficient extractants.

The Power of Theoretical Studies

Theoretical and computational chemistry provides a powerful lens through which to examine the complexation of lanthanides with DHDECMP at the atomic and electronic levels.[2][3] These methods allow us to probe the structures of the resulting complexes, the nature of the chemical bonds formed, and the thermodynamic driving forces behind the complexation reactions.[4] Such insights are often difficult or impossible to obtain through experimental techniques alone and are invaluable for rationalizing observed trends in extraction behavior and for the predictive design of new ligand architectures.

Part 2: Theoretical Methodologies for Studying Lanthanide-DHDECMP Complexation

Density Functional Theory (DFT) as a Workhorse

Density Functional Theory (DFT) has emerged as the predominant computational method for studying lanthanide complexes due to its favorable balance of accuracy and computational cost.[2][3]

Core Principles: DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach significantly reduces the computational expense, making it feasible to study large molecules like lanthanide-DHDECMP complexes.

Causality Behind Experimental Choices:

-

Functionals: The choice of the exchange-correlation functional is critical for obtaining accurate results. Hybrid functionals, such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, are often preferred for their ability to provide reliable geometries and energies for f-block element complexes.

-

Basis Sets and Effective Core Potentials (ECPs): A key consideration for lanthanides is the treatment of relativistic effects, which are significant for these heavy elements. This is typically addressed by using relativistic effective core potentials (RECPs) that replace the core electrons of the lanthanide atom with a potential, while the valence electrons are described by a dedicated basis set.[5] This approach dramatically reduces the computational cost while still accounting for the major relativistic effects. For lighter atoms like carbon, hydrogen, oxygen, nitrogen, and phosphorus, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are commonly used.

Experimental Protocol: Geometry Optimization of a Ln(DHDECMP)₃³⁺ Complex

-

Initial Structure Generation: Construct an initial 3D model of the complex, for instance, with three DHDECMP ligands arranged around a central lanthanide ion.

-

Software Selection: Choose a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Input File Preparation:

-

Define the molecular geometry in a suitable format (e.g., Cartesian coordinates).

-

Specify the charge (e.g., +3) and spin multiplicity of the complex.

-

Select the DFT functional (e.g., B3LYP).

-

Assign the appropriate basis set and ECP for the lanthanide (e.g., LANL2DZ) and the basis sets for the other atoms (e.g., 6-31G*).

-

Include keywords for geometry optimization and frequency calculation (e.g., Opt Freq).

-

-

Execution and Analysis: Run the calculation and analyze the output to confirm that a true energy minimum has been reached (i.e., no imaginary frequencies). The optimized geometry provides key structural parameters.

Probing the Lanthanide-DHDECMP Bond

Once an optimized geometry is obtained, various analytical techniques can be applied to understand the nature of the interaction between the lanthanide ion and the DHDECMP ligand.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and orbital interactions within the complex. It can quantify the charge transfer from the ligand to the metal and identify the key donor-acceptor interactions that contribute to the stability of the complex.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize the chemical bonds. By analyzing the properties at the bond critical points, one can determine whether the lanthanide-oxygen interactions are predominantly ionic or have some degree of covalent character.[6]

Capturing the Dynamics: Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the complex, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of the system in solution.[7][8]

Core Principles: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements and interactions to be tracked over time. This provides a detailed view of the conformational flexibility of the DHDECMP ligands, the dynamic nature of the lanthanide's coordination sphere, and the role of solvent molecules.[2][9]

Experimental Protocol: MD Simulation of a Ln(DHDECMP)₃³⁺ Complex in Nitric Acid

-

System Setup: Place the DFT-optimized lanthanide-DHDECMP complex in a simulation box filled with water molecules and nitrate and hydronium ions to mimic an acidic aqueous environment.

-